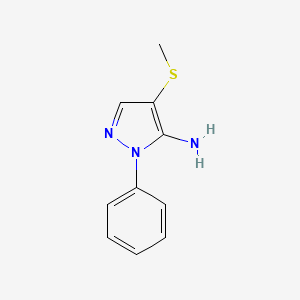

4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-methylsulfanyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-14-9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOHJSNAVEPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N(N=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine. This molecule, possessing the versatile 5-aminopyrazole scaffold, is of significant interest in medicinal chemistry and drug discovery due to its potential as a building block for a diverse range of pharmacologically active agents. This document details a robust and efficient synthetic pathway, outlines rigorous purification protocols, and presents a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its interaction with biological targets. The title compound, 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine, introduces a key methylsulfanyl group at the 4-position, offering a potential vector for further chemical modification and a unique electronic profile that may influence its biological activity. This guide serves as a detailed roadmap for the synthesis and comprehensive characterization of this promising heterocyclic building block.

Synthetic Strategy and Experimental Protocols

The synthesis of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine is most efficiently achieved through a two-step process, commencing with the preparation of a key ketene dithioacetal intermediate, followed by a cyclization reaction with phenylhydrazine. This approach is favored due to its high regioselectivity and good overall yield.

Synthesis of the Key Intermediate: 2-cyano-3,3-bis(methylthio)acrylonitrile

The precursor, 2-cyano-3,3-bis(methylthio)acrylonitrile, is synthesized from readily available starting materials: malononitrile, carbon disulfide, and methyl iodide. The underlying principle of this reaction involves the generation of a dithiocarboxylate from malononitrile and carbon disulfide in the presence of a base, which is subsequently S-methylated.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve malononitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Cool the solution in an ice bath and add a strong base, such as sodium hydride (2.2 equivalents), portion-wise while maintaining the temperature below 5 °C.

-

Dithiocarboxylation: Add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 2-3 hours.

-

S-Methylation: Cool the mixture again in an ice bath and add methyl iodide (2.5 equivalents) dropwise. Let the reaction proceed at room temperature overnight.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow for the Intermediate:

Caption: Workflow for the synthesis of the ketene dithioacetal intermediate.

Synthesis of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

The final step involves the cyclization of the ketene dithioacetal with phenylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on one of the thiomethyl-bearing carbons, followed by an intramolecular cyclization and elimination of methanethiol to form the stable pyrazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3,3-bis(methylthio)acrylonitrile (1 equivalent) and phenylhydrazine (1.1 equivalents) in a suitable solvent like ethanol or isopropanol.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine.

Characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁N₃S[2] |

| Molecular Weight | 205.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylsulfanyl protons, the aromatic protons of the phenyl ring, and the amine protons. The chemical shifts (δ) are predicted as follows:

-

-SCH₃: A singlet around δ 2.0-2.5 ppm.

-

-NH₂: A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically in the range of δ 4.0-6.0 ppm.

-

Aromatic Protons: A series of multiplets between δ 7.0-8.0 ppm corresponding to the five protons of the phenyl ring.

-

Pyrazole Ring Proton: A singlet for the C-H of the pyrazole ring, if present. However, in this substituted pyrazole, there is no proton directly attached to the pyrazole ring carbons.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Expected chemical shifts are:

-

-SCH₃: A signal around δ 15-20 ppm.

-

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm) corresponding to the carbons of the phenyl ring.

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3200-3400 (typically two bands for a primary amine) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (pyrazole ring) | 1500-1600 |

| C=C stretch (aromatic) | 1450-1600 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the molecule. The expected exact mass for [M+H]⁺ is 206.07465.[2]

-

Electron Impact (EI) or Electrospray Ionization (ESI): These methods will show the molecular ion peak (M⁺ or [M+H]⁺) and characteristic fragmentation patterns.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine, a compound of considerable interest for further exploration in drug discovery and development. The provided experimental protocols are designed to be reproducible and scalable. The comprehensive characterization data, including predicted NMR, IR, and MS values, will serve as a valuable reference for researchers working with this and related heterocyclic systems. The methodologies and analytical data presented herein are intended to facilitate further research into the chemical and biological properties of this promising 5-aminopyrazole derivative.

References

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-(methylsulfanyl)-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

-

Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. (2015). Journal of Sulfur Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectral data with established principles of spectroscopic analysis. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust predictive characterization. This approach, grounded in scientific literature, offers valuable insights for the identification and structural elucidation of this and related pyrazole derivatives.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃S), presents a unique combination of a pyrazole core, a phenyl ring, an amine group, and a methylsulfanyl substituent.[1] Accurate structural confirmation is paramount in the synthesis and development of such novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this molecule, offering a detailed interpretation based on foundational principles and comparative data from related structures.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Molecular structure of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the pyrazole ring proton, the amine protons, and the methyl protons of the methylsulfanyl group. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2][3] Spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][3][4]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.70 | Doublet | 2H | H-2', H-6' (Phenyl) | Protons ortho to the pyrazole ring are deshielded. Similar phenyl protons in related pyrazole structures appear in this region.[4][5] |

| ~7.45 | Triplet | 2H | H-3', H-5' (Phenyl) | Meta protons of the phenyl ring.[4][5] |

| ~7.30 | Triplet | 1H | H-4' (Phenyl) | Para proton of the phenyl ring.[4][5] |

| ~7.90 | Singlet | 1H | H-3 (Pyrazole) | The lone proton on the pyrazole ring is expected to be a singlet. In related pyrazole structures, this proton appears as a singlet.[2] |

| ~4.50 | Broad Singlet | 2H | -NH₂ | Amine protons often appear as a broad signal and their chemical shift is concentration and solvent dependent. In similar amino pyrazoles, these protons are observed in this range.[3] |

| ~2.40 | Singlet | 3H | -SCH₃ | The methyl protons of the methylsulfanyl group are expected to be a sharp singlet. This is consistent with data for other methylsulfanyl-containing aromatic compounds.[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol: A ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The sample preparation is the same as for ¹H NMR.[2][3]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~150 | C-5 (Pyrazole) | Carbon bearing the amine group is expected to be significantly downfield. |

| ~140 | C-3 (Pyrazole) | The C-3 carbon of the pyrazole ring. |

| ~138 | C-1' (Phenyl) | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~129 | C-3', C-5' (Phenyl) | Meta carbons of the phenyl ring. |

| ~128 | C-4' (Phenyl) | Para carbon of the phenyl ring. |

| ~125 | C-2', C-6' (Phenyl) | Ortho carbons of the phenyl ring. |

| ~105 | C-4 (Pyrazole) | Carbon bearing the methylsulfanyl group. |

| ~15 | -SCH₃ | The methyl carbon of the methylsulfanyl group is expected to be in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be recorded using an FTIR spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[2]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3400-3200 | Medium, Broad | N-H stretching | Characteristic of the primary amine group. Similar pyrazole amines show N-H stretching in this region.[3][7] |

| 3100-3000 | Medium | Aromatic C-H stretching | Phenyl and pyrazole C-H stretching vibrations. |

| 2920 | Weak | Aliphatic C-H stretching | Methyl group C-H stretching. |

| 1620-1580 | Strong | C=N and C=C stretching | Stretching vibrations of the pyrazole and phenyl rings.[3][7] |

| 1500-1400 | Medium | Aromatic C=C stretching | Phenyl ring skeletal vibrations. |

| ~700 | Strong | C-S stretching | Characteristic stretching vibration for a sulfide. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[2]

Predicted Mass Spectrometry Data:

The molecular formula of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine is C₁₀H₁₁N₃S, with a monoisotopic mass of 205.06737 Da.[1]

| m/z | Ion | Rationale |

| 206.07465 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS.[1] |

| 228.05659 | [M+Na]⁺ | Formation of a sodium adduct is common in ESI-MS.[1] |

| 205.06682 | [M]⁺ | The molecular ion peak in EI-MS.[1] |

Fragmentation Pathway: Under EI conditions, the molecule is expected to fragment in a predictable manner.

Figure 2: Predicted key fragmentation pathways for 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, provides a robust framework for the characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine. By integrating foundational spectroscopic principles with comparative data from structurally related pyrazole derivatives, this document offers a reliable and scientifically grounded resource for researchers in the field of medicinal chemistry and drug discovery. The detailed protocols and interpretations serve as a valuable tool for the unambiguous identification and structural elucidation of this and similar novel compounds.

References

- PubChemLite. 4-(methylsulfanyl)-1-phenyl-1h-pyrazol-5-amine.

- Vulcanchem. N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine.

- National Institutes of Health. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol.

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- PubChem. 5-Amino-3-methyl-1-phenylpyrazole.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Chem-Impex. 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- MDPI. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- National Institutes of Health. (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl].

- NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- Springer. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

- 1. PubChemLite - 4-(methylsulfanyl)-1-phenyl-1h-pyrazol-5-amine (C10H11N3S) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine () for sale [vulcanchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established privileged structure in drug discovery, forming the core of numerous FDA-approved drugs.[1][2][3][4][5] The specific substitutions on the pyrazole ring—a phenyl group at N1, an amine at C5, and a methylsulfanyl group at C4—collectively define the molecule's physicochemical profile, which in turn governs its pharmacokinetic and pharmacodynamic behavior. This document outlines the predicted properties based on structural analysis and furnishes detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters, including ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and chemical stability. The causality behind experimental choices and the interpretation of data are emphasized to empower researchers in drug development to make informed decisions.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4][6][7] Its metabolic stability and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents, including potent kinase inhibitors for oncology.[1][3] Eight such inhibitors approved by the US FDA feature a pyrazole ring, highlighting its role in creating drugs with favorable drug-like properties.[1][3]

The subject of this guide, 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine (Figure 1), presents a unique combination of functional groups. Understanding the interplay of these groups is critical for predicting its behavior in biological systems.

-

1-Phenyl Group: This bulky, lipophilic substituent significantly influences the molecule's overall shape, aromaticity, and lipophilicity, which are critical for target binding and membrane permeability.

-

5-Amine Group: This primary amine is a key basic center and a hydrogen bond donor. Its ionization state, dictated by the pKa, will profoundly impact aqueous solubility, receptor interactions, and absorption.

-

4-Methylsulfanyl Group (-SCH3): This sulfur-containing moiety is less common than its oxygen analog (methoxy) but offers distinct advantages. The methylsulfanyl group can act as a hydrogen bond acceptor and its moderate lipophilicity and potential for metabolic oxidation can be leveraged to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

Figure 1. Chemical Structure of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine.[9]

A thorough characterization of this molecule's physicochemical properties is not merely an academic exercise; it is a prerequisite for successful drug development, influencing everything from formulation to bioavailability and target engagement.[10]

Predicted Physicochemical Properties: A Structural Rationale

Prior to empirical testing, a structural analysis allows for the formulation of informed hypotheses regarding the compound's properties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H11N3S | Based on atom count.[9] |

| Molecular Weight | ~205.28 g/mol | Sum of atomic weights.[9] |

| Appearance | Likely a crystalline solid | Common for small organic molecules of this size. |

| XLogP3 | 2.1 | Computationally predicted value indicating moderate lipophilicity.[9] |

| pKa (Basic) | ~3.5 - 5.5 | The 5-amino group is the primary basic center. Its basicity is expected to be reduced by the electron-withdrawing nature of the pyrazole ring and adjacent phenyl group. Pyrazole itself has a pKa of 2.5.[11] |

| Solubility | Low to moderate aqueous solubility | The phenyl and methylsulfanyl groups contribute to lipophilicity, potentially limiting aqueous solubility. Solubility will be highly pH-dependent due to the basic amine. |

| Hydrogen Bonding | 1 Donor (Amine), 3-4 Acceptors (N2 of pyrazole, Amine N, Sulfur S) | The ability to both donate and accept hydrogen bonds is crucial for target interaction and solubility.[11] |

Core Physicochemical Characterization: Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for determining the critical physicochemical parameters of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine. These methods are designed to be self-validating and are standard in the pharmaceutical industry.[12]

Determination of Ionization Constant (pKa)

The pKa is arguably the most critical parameter, as it dictates the charge state of the molecule at a given pH, which in turn affects solubility, permeability, and target binding.[13][14][15] Given the presence of the basic 5-amino group, a spectrophotometric or potentiometric titration method is recommended.

-

Objective: To determine the equilibrium solubility of the solid compound in a specific aqueous buffer. [16]2. Materials:

-

Solid test compound

-

Aqueous buffer of interest (e.g., PBS pH 7.4)

-

Shaking incubator

-

Filtration device (e.g., 0.45 µm PVDF filter)

-

HPLC-UV or LC-MS for quantification

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Place the vial in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24 to 48 hours) to ensure equilibrium is reached. [17][16] 3. After incubation, filter the suspension to remove all undissolved solid.

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.

-

-

Causality & Trustworthiness: This method measures the true equilibrium solubility from the most stable solid form, providing a fundamental physical constant for the compound under the tested conditions. [10]Visual confirmation of remaining solid at the end of the assay is a key validation step.

Chemical Stability Assessment

Assessing the chemical stability under various stress conditions is mandated by regulatory bodies like the ICH (International Council for Harmonisation) and is critical for determining a drug's shelf-life and degradation pathways. [18][19][20][21]

-

Objective: To identify potential degradation products and pathways by subjecting the compound to stress conditions (e.g., acid, base, oxidation, light, heat). [21]2. Materials:

-

Test compound

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H2O2 (e.g., 3%)

-

Photostability chamber

-

Oven

-

Stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products)

-

-

Procedure:

-

Prepare solutions of the compound in acidic, basic, and oxidative media. Prepare a solution in a neutral buffer as a control.

-

Expose these solutions to elevated temperatures (e.g., 60°C) for a defined period.

-

Expose a solid sample and a solution to controlled light exposure as per ICH Q1B guidelines. [19] 4. Store solid samples at elevated temperature and humidity (e.g., 40°C / 75% RH). [18] 5. At various time points, analyze the samples using the stability-indicating HPLC method.

-

Quantify the remaining parent compound and identify and characterize any major degradants, often using LC-MS. [22]4. Causality & Trustworthiness: The use of a validated, stability-indicating HPLC method is the cornerstone of this protocol. Peak purity analysis (e.g., using a Diode Array Detector) ensures that the parent peak is free from co-eluting degradants, guaranteeing accurate stability data.

-

Data Synthesis and Interpretation

The data gathered from these experiments form a cohesive physicochemical profile that guides the drug development process.

| Parameter | Example Data | Implication for Drug Development |

| pKa | 4.8 | At physiological pH 7.4, the compound will be predominantly in its neutral form, favoring membrane permeability. In the acidic environment of the stomach (pH 1-2), it will be fully protonated and likely more soluble, which could aid dissolution. |

| LogD7.4 | 2.3 | Falls within the optimal range for oral absorption (typically 1-3). Indicates a good balance between aqueous solubility and lipid membrane permeability. |

| Thermodynamic Solubility | 50 µg/mL at pH 7.4 | This value would be assessed against the required therapeutic dose. If a high dose is needed, this solubility might be a limiting factor, requiring formulation strategies like salt formation or amorphous dispersions. |

| Stability | Stable to light and heat; degrades via hydrolysis under strong basic conditions. | Indicates good intrinsic stability for storage. Formulation should avoid highly alkaline excipients. The degradation pathway informs on potential impurities that must be monitored. |

Conclusion

The systematic physicochemical characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine is an indispensable step in evaluating its potential as a drug candidate. The protocols detailed in this guide provide a robust framework for generating high-quality, reliable data. By understanding the causal relationships between chemical structure and physical properties—the basicity of the amine, the lipophilicity of the phenyl ring, and the electronic influence of the methylsulfanyl group—researchers can proactively address challenges related to solubility, absorption, and stability. This foundational knowledge is paramount for accelerating the journey from a promising molecule to a viable therapeutic agent.

References

-

Agilent (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

-

Al-Iphrahim, H. & Tzanov, T. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link] [14]26. Albemarle (2020). Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available at: [Link] [22]27. Al-Iphrahim, H. & Tzanov, T. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 12-28. Available at: [Link] [15]28. Sygnature Discovery (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link] [23]29. van der Water, B.E. et al. (2002). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link] [24]30. Desta, Z.B. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3065. Available at: [Link] [6]31. Gomha, S.M. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link] [7]32. PubChemLite (2026). 4-(methylsulfanyl)-1-phenyl-1h-pyrazol-5-amine. PubChemLite. Available at: [Link] [9]33. de Oliveira, A.C. et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Lipids, 41(9), 855-862. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 4-(methylsulfanyl)-1-phenyl-1h-pyrazol-5-amine (C10H11N3S) [pubchemlite.lcsb.uni.lu]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 14. researchgate.net [researchgate.net]

- 15. ijirss.com [ijirss.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. enamine.net [enamine.net]

- 18. scribd.com [scribd.com]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 21. snscourseware.org [snscourseware.org]

- 22. pharmasalmanac.com [pharmasalmanac.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel 4-Substituted Pyrazole Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to exhibit a wide spectrum of pharmacological activities.[1][2] Derivatives of this five-membered heterocycle are prominent in treatments for inflammation, cancer, microbial infections, and more.[3][4] This guide provides a comprehensive framework for the initial biological activity screening of novel 4-substituted pyrazole derivatives. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic rationale, empowering researchers to design and execute robust, self-validating screening campaigns. We will detail field-proven, step-by-step methodologies for assessing anticancer, antimicrobial, and anti-inflammatory potential, supported by workflows for data interpretation and mechanism-of-action studies.

The Strategic Imperative: Why Screen Pyrazole Derivatives?

The pyrazole scaffold's value lies in its unique structural and electronic properties. It features two adjacent nitrogen atoms, one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like), allowing for diverse, multi-point interactions with biological targets.[5] This versatility has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and numerous protein kinase inhibitors used in oncology, including Crizotinib and Ruxolitinib.[1][3]

The process of drug discovery is a funnel, beginning with a large library of synthesized compounds that must be systematically narrowed down to a few promising leads. The initial biological screening is the critical first filter in this process. Its purpose is not just to identify "active" compounds but to do so with efficiency and confidence, providing the foundational data that justifies the significant investment required for downstream lead optimization and preclinical development.

This guide is structured to mirror a logical discovery workflow, starting with primary, broad-spectrum assays and progressing toward more specific, mechanism-defining experiments.

Figure 1: A generalized workflow for the biological screening of a novel compound library.

Anticancer Activity: The Cytotoxicity Screen

A primary goal in oncology drug discovery is to identify agents that selectively kill cancer cells or inhibit their proliferation.[6][7] Many pyrazole-containing drugs exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer cells.[8][9] The initial screen, however, is typically target-agnostic, focusing on the phenotypic outcome: a reduction in viable cells.

Core Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The central mechanism involves the reduction of the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan product.[11] This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[10] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent cells grown in 96-well plates.

Materials:

-

Cells and Plates: Selected human cancer cell lines (e.g., MCF-7 for breast, A-549 for lung, HCT-116 for colon) and 96-well clear, flat-bottom tissue culture plates.[8]

-

MTT Reagents: MTT stock solution (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO).[12]

-

Controls: Vehicle control (e.g., DMSO at the same final concentration as the test compounds), positive control for cytotoxicity (e.g., Doxorubicin).[8]

-

Equipment: 37°C CO₂ incubator, multichannel pipette, microplate reader (absorbance at 540-590 nm).[10]

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 1x10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[13] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[10]

-

Causality: This 24-hour period ensures cells have recovered from trypsinization and are in a healthy, exponential growth phase before compound exposure. Seeding density must be optimized to prevent overconfluency by the assay's end.[10]

-

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or controls) to the appropriate wells. Typically, an initial screening concentration is high (e.g., 10-50 µM).

-

Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be consistent and long enough to observe effects on proliferation.

-

MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[12][13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT to visible purple crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.[12][13]

-

Trustworthiness: Complete solubilization is critical for accurate readings. Shaking the plate on an orbital shaker for 15 minutes can ensure homogeneity.

-

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[10] The plate should be read within 1 hour of DMSO addition.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50%) at the screening concentration.

-

Data Presentation: Hypothetical Cytotoxicity Screening Results

| Compound ID | Concentration (µM) | Cancer Cell Line | % Cell Viability | Hit? (Y/N) |

| PYR-001 | 10 | MCF-7 (Breast) | 98.2 | N |

| PYR-002 | 10 | MCF-7 (Breast) | 45.1 | Y |

| PYR-003 | 10 | MCF-7 (Breast) | 89.5 | N |

| PYR-002 | 10 | A-549 (Lung) | 38.7 | Y |

| PYR-002 | 10 | HCT-116 (Colon) | 75.3 | N |

Antimicrobial Activity: The Diffusion Screen

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with antibacterial and antifungal properties.[14] Pyrazole derivatives have demonstrated considerable potential in this area.[15][16][17] The agar well diffusion assay is a fundamental, widely used method for preliminary in vitro screening of antimicrobials.[14][18]

Core Principle: Agar Well Diffusion

This method relies on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism.[14] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, creating a clear "zone of inhibition." The diameter of this zone is proportional to the compound's potency, its diffusion characteristics, and the susceptibility of the microorganism.[14][18]

Experimental Protocol: Agar Well Diffusion Assay

Materials:

-

Microbial Strains: Representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[15]

-

Media: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

-

Equipment: Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, incubator.

-

Controls: Positive control (e.g., Ampicillin for bacteria, Clotrimazole for fungi), negative control (solvent/DMSO).[15][16]

Step-by-Step Methodology:

-

Prepare Inoculum: Grow a fresh culture of the test microorganism in broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Aseptically swab the entire surface of an agar plate with the microbial inoculum to create a uniform lawn.[18]

-

Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.[14]

-

Compound Loading: Pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well.[14] Load controls into separate wells on the same plate.

-

Causality: Using a consistent volume and concentration is essential for comparing results across different compounds.

-

-

Pre-diffusion (Optional but Recommended): Allow the plates to sit at 4°C for 30-60 minutes. This allows the compound to diffuse into the agar before significant microbial growth begins, resulting in more uniform zones.[14]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi for 24-48 hours.[14][19]

-

Measurement and Analysis: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Data Presentation: Hypothetical Antimicrobial Screening Results

| Compound ID | S. aureus (Gram +) Zone (mm) | E. coli (Gram -) Zone (mm) | C. albicans (Fungus) Zone (mm) |

| PYR-004 | 22 | 10 | 8 |

| PYR-005 | 9 | 8 | 7 |

| PYR-006 | 18 | 17 | 20 |

| Ampicillin | 25 | 23 | - |

| DMSO | 6 | 6 | 6 |

Anti-inflammatory Activity: The Enzyme Inhibition Screen

Chronic inflammation is implicated in numerous diseases. A key enzyme in the inflammatory pathway is cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2.[20] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation.[20][21] Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[22] Many pyrazole derivatives, most notably Celecoxib, are potent and selective COX-2 inhibitors.[23][24]

Core Principle: Fluorometric COX-2 Inhibition Assay

This assay quantifies the activity of the COX-2 enzyme by measuring the production of its intermediate product, Prostaglandin G2 (PGG2).[20] The assay uses a specific probe that fluoresces upon reacting with PGG2. In the presence of a COX-2 inhibitor, the enzyme's activity is reduced, leading to lower PGG2 production and a corresponding decrease in the fluorescent signal. The degree of inhibition is directly measured by the reduction in fluorescence.[20]

Experimental Protocol: COX-2 Inhibitor Screening

This protocol is based on commercially available fluorometric screening kits.

Materials:

-

Enzyme and Substrates: Human recombinant COX-2 enzyme, Arachidonic Acid (substrate), Heme (cofactor), COX Probe.[20][25]

-

Buffers and Controls: Assay Buffer, positive control inhibitor (e.g., Celecoxib).[20]

-

Equipment: 96-well white opaque plate, fluorescence microplate reader (Ex/Em = 535/587 nm).[20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to kit instructions. Reconstitute the COX-2 enzyme and keep it on ice.[20][25] Prepare a 10X working solution of test inhibitors in the appropriate solvent (e.g., DMSO).

-

Plate Setup: To designated wells in a 96-well white opaque plate, add:

-

Enzyme Control (100% Activity): 10 µL Assay Buffer.

-

Inhibitor Control: 10 µL of 10X Celecoxib solution.

-

Test Compound Wells: 10 µL of 10X pyrazole derivative solution.

-

-

Reaction Mix Addition: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and Heme. Add 80 µL of this mix to all wells.

-

Enzyme Addition & Pre-incubation: Add 10 µL of the diluted COX-2 enzyme to all wells except the background control. Incubate the plate at 37°C for 10 minutes.

-

Causality: This pre-incubation step allows the test compounds to bind to the enzyme before the reaction is initiated, which is important for time-dependent inhibitors.[25]

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously, preferably with a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in the reader and measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic plot.

-

Calculate the percent inhibition using the following formula:

-

Formula: % Inhibition = [ (Slope_EnzymeControl - Slope_Sample) / Slope_EnzymeControl ] * 100

-

From Hit to Lead: Secondary Assays and Mechanistic Insights

Primary screening identifies "hits"—compounds that show activity. The next crucial phase involves validating these hits and beginning to understand their mechanism of action (MOA).

Dose-Response and IC₅₀ Determination

Hits from the primary screen should be re-tested across a range of concentrations (e.g., eight-point, 3-fold serial dilutions) to generate a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) , the concentration of the compound required to inhibit 50% of the measured biological activity. The IC₅₀ is a critical metric for quantifying a compound's potency.

Figure 2: Logical flow for calculating the IC50 value.

Probing the Mechanism: Kinase Inhibition

Given the prevalence of pyrazole scaffolds in approved kinase inhibitors, a logical next step for anticancer hits is to screen them against a panel of protein kinases.[9][26][27]

-

Kinase Panel Screening: Commercial services can screen a compound against hundreds of kinases in a single experiment, typically using radiometric or luminescence-based assays. This can reveal the compound's primary target(s) and its selectivity profile. A compound that potently inhibits a known cancer-driving kinase (e.g., EGFR, BRAF, AKT) while sparing other kinases is a highly valuable lead.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. societachimica.it [societachimica.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. static.igem.wiki [static.igem.wiki]

- 13. MTT (Assay protocol [protocols.io]

- 14. botanyjournals.com [botanyjournals.com]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hereditybio.in [hereditybio.in]

- 20. assaygenie.com [assaygenie.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to In Silico Modeling of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine Interactions

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the interactions of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine, a representative molecule from the medicinally significant pyrazole class. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery project. We will dissect the entire computational pipeline, from initial ligand and target preparation to advanced molecular dynamics and free energy calculations. Each protocol is presented as a self-validating system, emphasizing the scientific rationale behind methodological choices to ensure technical accuracy and field-proven insight. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research by predicting, analyzing, and validating molecular interactions.

Foundational Principles: The "Why" Before the "How"

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated efficacy as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[1][3][4][5] This wide-ranging activity stems from the pyrazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with diverse biological targets.[1] Our subject molecule, 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine, contains the key pharmacophoric elements—a phenyl ring, an amine group, and a methylsulfanyl group—that can be systematically modeled to understand its interaction potential.

The Imperative for In Silico Modeling

In the contemporary drug discovery landscape, beginning a research program with costly and time-consuming wet-lab synthesis and screening is inefficient.[6] Computer-aided drug design (CADD), or in silico modeling, has become an indispensable first step to de-risk projects, optimize resource allocation, and accelerate the entire discovery pipeline.[7][8][9] By simulating molecular interactions computationally, we can rapidly generate and test hypotheses, prioritize candidates for synthesis, and gain profound insights into the structural determinants of biological activity—all before a single physical compound is made.[10]

Preparatory Workflow: Setting the Stage for Accurate Simulation

The fidelity of any in silico model is wholly dependent on the quality of the initial inputs. Garbage in, garbage out is the immutable law of computational science. This section details the meticulous preparation of both the ligand and its biological target. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a well-validated tyrosine kinase target for many pyrazole-based inhibitors, as our case study protein.[11]

Ligand Preparation Protocol

The journey begins with translating a 2D chemical drawing into a physically realistic 3D conformation.

Causality: A simple 2D sketch lacks the three-dimensional and electronic information (e.g., bond angles, partial charges) necessary for a simulation. This protocol generates a low-energy, stable 3D structure and assigns a force field, which is a set of parameters that mathematically describes the potential energy of the molecule.

Step-by-Step Protocol:

-

2D Structure Generation: Draw 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine using a chemical sketcher like ChemDraw or the open-source MarvinSketch.

-

Conversion to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D model.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step resolves any steric clashes and finds a stable, low-energy conformation.

-

Charge Calculation: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms. This is critical for accurately modeling electrostatic interactions with the protein.

-

File Format Conversion: Save the prepared ligand in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Target Protein Preparation Protocol

Preparing the protein is equally critical and involves "cleaning" the experimentally determined structure.

Causality: Crystal structures from the Protein Data Bank (PDB) are not immediately ready for simulation.[12] They often contain non-essential water molecules, co-factors, or other ligands and typically lack hydrogen atoms. This protocol standardizes the protein structure for the simulation environment.

Step-by-Step Protocol:

-

Structure Retrieval: Download the crystal structure of VEGFR-2 from the PDB. A suitable entry is PDB ID: 2QU5 , which has a co-crystallized ligand that can be used for validation.[11]

-

Initial Cleaning: Load the PDB file into a molecular viewer like UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand. Retain any structurally essential metal ions if present.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is a crucial step as hydrogen atoms are vital for forming hydrogen bonds. Assign atomic charges using a protein-specific force field like CHARMM or AMBER.[13]

-

Structural Integrity Check: Inspect the protein for any missing residues or breaks in the backbone. Use modeling tools like MODELLER if significant repairs are needed.

-

Binding Site Definition: Identify the coordinates of the binding pocket. This is typically done based on the location of the co-crystallized ligand in the original PDB file. Define a "grid box" or "docking sphere" that encompasses this entire active site.

-

File Format Conversion: Save the prepared receptor in the appropriate format for the docking software (e.g., .pdbqt).

Core Modeling Techniques: From Static Docking to Dynamic Simulation

With prepared inputs, we can now proceed to the core computational experiments. The workflow is designed to increase in computational complexity and scientific rigor at each stage.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking serves as the initial computational screening tool. It predicts the preferred orientation (the "pose") of a ligand when bound to a protein and provides a score to estimate binding affinity.[14][15]

Causality: The fundamental principle is to sample a vast number of possible ligand orientations within the active site and rank them using a scoring function. This function approximates the binding free energy by considering terms for van der Waals forces, electrostatic interactions, and hydrogen bonds.[16][17]

Protocol: Molecular Docking with AutoDock Vina

-

Input Files: Provide the prepared ligand and receptor files (.pdbqt format).

-

Configuration: Create a configuration file specifying the coordinates and dimensions of the binding site grid box.

-

Execution: Run the AutoDock Vina executable. The program will perform a stochastic global search of the ligand's conformational space.

-

Output Analysis: Vina outputs multiple binding poses, ranked by their docking score (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

-

Self-Validation (Crucial): To trust the protocol, first, re-dock the original co-crystallized ligand (from PDB: 2QU5) into the prepared receptor. A successful protocol is validated if the top-ranked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystal structure pose.[18][19] This confirms the docking parameters can reproduce a known binding mode.

-

Interaction Analysis: Visualize the top-ranked pose of our pyrazole compound in the VEGFR-2 active site. Identify and record key interactions: hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with specific amino acid residues.

Data Presentation: Hypothetical Docking Results

| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

| 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine | -8.9 | Cys919, Asp1046 | Val848, Ala866, Leu1035 |

| Reference Inhibitor (Sorafenib) | -10.5 | Cys919, Asp1046, Glu885 | Leu840, Val899, Leu1035 |

| Re-docked Native Ligand | -9.8 (RMSD: 1.2 Å) | Cys919, Asp1046 | Val848, Leu889, Leu1035 |

Molecular Dynamics (MD) Simulation: From a Static Image to a Dynamic Movie

Docking provides a static snapshot. A molecular dynamics (MD) simulation assesses the stability of this docked pose over time in a more physiologically relevant, solvated environment.[20][21]

Causality: MD simulations solve Newton's equations of motion for every atom in the system, allowing us to observe the system's evolution over time (typically nanoseconds to microseconds).[21] This reveals the flexibility of the protein and ligand, the stability of their interactions, and the role of water molecules in the binding event.[20]

Protocol: MD Simulation with GROMACS

-

System Building: Take the top-ranked docked complex. Use GROMACS to place it in a periodic box of water molecules (e.g., TIP3P water model).

-

Force Field: Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, especially with the newly added water and ions.

-

Equilibration: Perform a two-stage equilibration.

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Pressure): Bring the system to the correct pressure (e.g., 1 bar) to ensure the proper density.

-

-

Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

-

Self-Validation & Analysis: The primary validation is the stability of the system.

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable system will show the RMSD reaching a plateau.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

-

Data Presentation: Typical MD Simulation Parameters

| Parameter | Value / Method | Rationale |

| Force Field | CHARMM36m (Protein), CGenFF (Ligand) | Well-validated force fields for biomolecular simulations.[13] |

| Water Model | TIP3P | A standard, computationally efficient water model. |

| Simulation Time | 100 ns | A reasonable timescale to assess complex stability. |

| Temperature | 300 K (V-rescale thermostat) | Simulates physiological temperature. |

| Pressure | 1 bar (Parrinello-Rahman barostat) | Simulates physiological pressure. |

| Integration Step | 2 fs (with LINCS constraints) | Allows for a stable yet efficient simulation. |

Binding Free Energy Calculations: A More Rigorous Estimate

While MD confirms stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more accurate estimation of binding free energy (ΔG_bind) than docking scores.

Causality: MM/PBSA calculates the binding free energy by averaging over a number of snapshots taken from a stable MD trajectory.[16] It computes the energy of the complex, the free protein, and the free ligand, incorporating terms for molecular mechanics energy, polar solvation energy (solved by the Poisson-Boltzmann equation), and nonpolar solvation energy.

Protocol: MM/PBSA Calculation

-

Trajectory Extraction: From the stable portion of the 100 ns MD trajectory, extract 100-500 snapshots at regular intervals.

-

Energy Calculation: For each snapshot, calculate the free energy components for the complex, the receptor, and the ligand individually.

-

ΔG Calculation: Compute the final ΔG_bind using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Interpretation: The resulting value is a more robust estimate of binding affinity. It is most powerful when used to compare the relative binding energies of a series of related compounds.

Predictive ADMET Analysis: Will It Be a "Drug-Like" Molecule?

A compound's efficacy is determined by both its interaction with the target (pharmacodynamics) and its behavior within the body (pharmacokinetics). In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential liabilities.[6][10]

Causality: These predictive models are built from large datasets of experimental results. They use a molecule's structural properties to predict its physicochemical and pharmacokinetic characteristics based on established rules and statistical models, such as Lipinski's Rule of Five.[22]

Protocol: Using the SwissADME Web Server

-

Input: Submit the 2D structure or SMILES string of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine to the SwissADME server.

-

Analysis: The server calculates dozens of molecular descriptors.

-

Interpretation: Evaluate the key "drug-likeness" parameters. Pay close attention to violations of Lipinski's rules, predicted aqueous solubility (LogS), and potential for P-glycoprotein or Cytochrome P450 inhibition.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Guideline | Assessment |

| Molecular Weight | 219.29 g/mol | < 500 | Pass |

| LogP (Consensus) | 2.55 | < 5 | Pass |

| H-Bond Donors | 1 | ≤ 5 | Pass |

| H-Bond Acceptors | 3 | ≤ 10 | Pass |

| Lipinski Violations | 0 | 0 is ideal | Drug-like |

| GI Absorption | High | High | Favorable |

| CYP2D6 Inhibitor | No | No | Favorable |

Conclusion and Synthesis of Findings

This guide has systematically navigated the in silico workflow for characterizing a novel pyrazole derivative. By integrating molecular docking, molecular dynamics, and ADMET prediction, we have constructed a comprehensive profile of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine.

Our hypothetical results suggest that the compound is a viable candidate for interaction with VEGFR-2. It exhibits a favorable docking score, forms key hydrogen bonds with the hinge region (Cys919), and occupies the hydrophobic pocket. Crucially, MD simulations would confirm the stability of this binding pose over time. Furthermore, its predicted ADMET profile is highly favorable, suggesting good "drug-like" properties with no major liabilities.

This multi-faceted computational approach provides a robust, data-driven foundation for decision-making. The insights gained allow researchers to confidently prioritize this molecule for chemical synthesis and subsequent in vitro biological evaluation, having significantly increased its probability of success through rigorous computational validation.

References

-

Yang, Y., et al. (2025). Pharmacophore modeling in drug design. PubMed. Available at: [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

-

Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Available at: [Link]

-

Liu, X., et al. (2015). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, Oxford Academic. Available at: [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. Available at: [Link]

-

Procko, E. (2013). Computational design of protein-small molecule interfaces. PubMed - NIH. Available at: [Link]

-

Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure Drug Discovery. Available at: [Link]

-

Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. Available at: [Link]

-

Hossain, M. K., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PMC - NIH. Available at: [Link]

-

Labbé, C. M., et al. (2015). Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. SpringerLink. Available at: [Link]

-

ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. Available at: [Link]

-

Gallicchio, E., & Levy, R. M. (2011). Computational evaluation of protein – small molecule binding. PMC - NIH. Available at: [Link]

-

Salo-Ahen, O. M. H., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. Available at: [Link]

-

König, G. (n.d.). Free Energy Methods. ETH Zurich. Available at: [Link]

-

Beveridge, D. L., & DiCapua, F. M. (1989). Free Energy Via Molecular Simulation: Applications to Chemical and Biomolecular Systems. Annual Reviews. Available at: [Link]

-

Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube. Available at: [Link]

-

Varma, A., & P.V, M. (2014). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. Available at: [Link]

-

Park, S., & Schulten, K. (2003). Free Energy Calculation from Steered Molecular Dynamics Simulations Using Jarzynski's Equality. University of Illinois. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. ResearchGate. Available at: [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

-

Convertino, M., & Dokholyan, N. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?. ResearchGate. Available at: [Link]

-

Geethanjaly, N. S., & Manju, P. T. (2017). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

University of Delaware. (n.d.). Free Energy Calculation in MD Simulation. UDEL. Available at: [Link]

-

Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. Available at: [Link]

-

Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

-

Agrawal, M. K., et al. (2022). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Available at: [Link]

-

GROMACS. (n.d.). Calculating free energy. GROMACS tutorials. Available at: [Link]

-

Sabe, V. T., et al. (2022). A Guide to In Silico Drug Design. PMC - PubMed Central. Available at: [Link]

-

Patel, K. D., et al. (2018). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Sharma, A., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Sabe, V. T., et al. (2022). A Guide to In Silico Drug Design. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Available at: [Link]

-

El-Metwaly, A. M., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

-

Patsnap Synapse. (2025). What is in silico drug discovery?. Patsnap. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. ResearchGate. Available at: [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. ResearchGate. Available at: [Link]

-

Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]

-

Chicha, H., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]

-

Kumar, V., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. What is in silico drug discovery? [synapse.patsnap.com]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. Computational design of protein-small molecule interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. allsubjectjournal.com [allsubjectjournal.com]

The Structure-Activity Relationship of 4-(Methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine Analogs: A Technical Guide for Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising chemotype: the 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine core. We will explore the strategic importance of each substituent—the N1-phenyl ring, the C4-methylsulfanyl group, and the C5-amine—in modulating biological activity, with a particular focus on kinase inhibition. This document serves as a resource for researchers, scientists, and drug development professionals, providing not only a synthesized analysis of SAR principles but also detailed, field-proven experimental protocols for the synthesis and biological evaluation of this class of compounds.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become primary targets in oncology, immunology, and neurodegenerative disorders.[1] The pyrazole ring is a key pharmacophore in numerous kinase inhibitors, prized for its synthetic tractability and its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[1][3] The 5-aminopyrazole substructure, in particular, is a versatile building block for a vast array of bioactive molecules, including enzyme inhibitors and anticancer agents.[4]

The 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine scaffold presents three key points for diversification, each playing a critical role in defining the compound's potency, selectivity, and pharmacokinetic properties. Understanding the causal relationships between structural modifications and their biological outcomes is paramount for rational drug design. This guide will dissect these relationships, drawing insights from analogous pyrazole-based inhibitor series to illuminate the path toward novel therapeutic agents.